molecular formula C19H32O3 B126467 3-Methyl-4-tetradecyl-2,5-furandione CAS No. 150240-39-4

3-Methyl-4-tetradecyl-2,5-furandione

Cat. No. B126467
M. Wt: 308.5 g/mol
InChI Key: MTXAAHDAKIGAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-tetradecyl-2,5-furandione is a chemical compound that is derived from furan, a heterocyclic organic compound. The structure of this compound suggests that it is a derivative of furandione, which is known for its chemical versatility and synthetic applicability in creating heterocyclic systems . The presence of a tetradecyl group indicates a long alkyl chain, which could influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of 3-Methyl-4-tetradecyl-2,5-furandione is not directly described in the provided papers. However, the synthesis of related compounds has been explored. For instance, the synthesis of 3-substituted furans, including 3-(4,8,12-trimethyltridecyl)furan, has been achieved through improved procedures for the preparation of 3-furoic acid and thermal cyclisation and dehydration of 1,2,3,4-tetraols . Additionally, the synthesis of chiral butenolides, such as 3-tetradecyl-5-methyl-2(5H)-furanone, has been performed using aldol condensation with (R)- or (S)-O-tetrahydropyranyl lactal derived from ethyl lactate followed by beta-elimination . These methods could potentially be adapted for the synthesis of 3-Methyl-4-tetradecyl-2,5-furandione by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-tetradecyl-2,5-furandione would include a furan ring with a 2,5-furandione moiety and a 3-methyl group. The tetradecyl group at the 4-position would be a significant structural feature, likely affecting the molecule's reactivity and interactions. The papers provided do not give specific details on the molecular structure of this exact compound, but the synthesis of similar molecules suggests that the furan ring can be functionalized at various positions, which is crucial for the synthesis of diverse derivatives .

Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-4-tetradecyl-2,5-furandione would likely be influenced by the reactive sites on the furan ring and the furandione moiety. The papers do not detail reactions specific to this compound, but the synthesis of related furan derivatives indicates that the furan ring can undergo various chemical transformations, including cyclisation, dehydration, and aldol condensation . These reactions are important for the functionalization of the furan ring and the introduction of different substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Methyl-4-tetradecyl-2,5-furandione are not explicitly discussed in the provided papers, the properties of furan derivatives generally include reactivity towards electrophilic addition due to the electron-rich nature of the furan ring. The long alkyl chain in the tetradecyl group would likely affect the compound's solubility, melting point, and boiling point. The presence of the furandione moiety could also introduce the possibility of forming dimers or polymers through reactions at the anhydride functional group .

Scientific Research Applications

Atmospheric Studies

Furandiones, including 3-Methyl-4-tetradecyl-2,5-furandione, are products of the photooxidation of volatile organic compounds (VOCs) like toluene and contribute significantly to secondary organic aerosol (SOA). A study developed a highly sensitive gas chromatography-mass spectrometry method for quantifying furandiones in fine particulate matter. This method, applied in Iowa City, IA, allowed the first ambient measurements of various furandiones, providing insights into their role as tracers for anthropogenic SOA and their potential health impacts (Al-Naiema, Roppo, & Stone, 2017).

Aerosol Formation

Research has shown that volatile furandiones and aldehydes, including 3-Methyl-4-tetradecyl-2,5-furandione, play a crucial role in secondary organic aerosol formation. This process involves reactive condensation of these compounds with water vapor onto inorganic aerosol seed particles. Such studies help understand the atmospheric chemistry of these compounds and their environmental implications (Koehler et al., 2004).

Chemical Synthesis and Heterocyclic Compounds

Several studies have explored the synthesis and reactions of various furandiones, including 3-Methyl-4-tetradecyl-2,5-furandione, focusing on their applications in creating novel heterocyclic compounds. These compounds are valuable in pharmaceutical and material science research due to their versatile reactivity and potential for forming complex molecular structures (Yıldırım et al., 2007), (Hata et al., 1991).

properties

IUPAC Name

3-methyl-4-tetradecylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXAAHDAKIGAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471140
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-tetradecyl-2,5-furandione

CAS RN

150240-39-4
Record name 3-Methyl-4-tetradecyl-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-tetradecyl-2,5-furandione
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-tetradecyl-2,5-furandione
Reactant of Route 3
3-Methyl-4-tetradecyl-2,5-furandione
Reactant of Route 4
3-Methyl-4-tetradecyl-2,5-furandione
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-tetradecyl-2,5-furandione
Reactant of Route 6
3-Methyl-4-tetradecyl-2,5-furandione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.